2-Chloro-4,6-dimethylphenol
Overview
Description
2-Chloro-4,6-dimethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of dimethylphenol and is known for its antiseptic properties. This compound is commonly used in various industrial and research applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4,6-dimethylphenol can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
2-Chloro-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and as an antiseptic agent.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the manufacture of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylphenol involves its interaction with microbial cell membranes. The hydroxyl group of the phenol binds to proteins on the cell membrane, disrupting its integrity and causing leakage of cellular contents. This leads to the inhibition of microbial growth and eventual cell death.
Comparison with Similar Compounds
4-Chloro-2,6-dimethylphenol: Another chlorinated dimethylphenol with similar antiseptic properties.
2,4-Dichlorophenol: A compound with two chlorine atoms, used in herbicides and disinfectants.
2,6-Dimethylphenol: The non-chlorinated parent compound, used in the synthesis of various chemicals.
Uniqueness: 2-Chloro-4,6-dimethylphenol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its effectiveness as an antiseptic and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-4,6-dimethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJDLQDEOPDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286955 | |
Record name | 2-chloro-4,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-04-9 | |
Record name | NSC48420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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